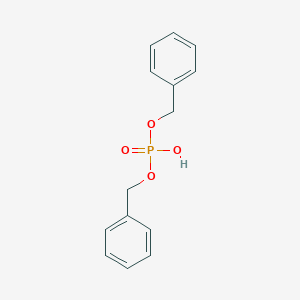

Dibenzyl phosphate

Description

Molecular Structure and Physicochemical Properties of Dibenzyl Phosphate

Crystallographic Analysis and Stereochemical Configuration

This compound adopts a tetrahedral geometry around the central phosphorus atom, characteristic of organophosphate compounds. The molecular structure features two benzyloxy groups (C₆H₅CH₂O-) attached to the phosphate center, with the remaining coordination sites occupied by a hydroxyl group and an oxygen atom forming a P=O double bond. Crystallographic studies have revealed that the compound crystallizes as white to light yellow crystals with a melting point range of 76-80°C, indicating substantial intermolecular interactions within the crystal lattice.

The stereochemical configuration of this compound demonstrates significant conformational flexibility due to the rotational freedom around the C-O-P bonds. X-ray crystallographic investigations of related organophosphate complexes have shown that the benzyl groups can adopt various orientations relative to the phosphate center, influencing both the compound's reactivity and physical properties. The electron-donating nature of the benzyloxy substituents stabilizes the positive charge on phosphorus during chemical reactions, enhancing the compound's utility as a phosphorylating agent.

The molecular dimensions and bond parameters have been characterized through computational studies, revealing P-O bond lengths of approximately 1.60 Å for the phosphate ester linkages and 1.48 Å for the P=O double bond. The C-O-P bond angles typically range from 115-120°, reflecting the tetrahedral geometry around phosphorus while accommodating steric interactions between the bulky benzyl substituents.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling interactions. The ¹H NMR spectrum recorded at 400 MHz in CDCl₃ displays distinctive signals that unambiguously identify the compound's structural features. The aromatic protons of the benzyl groups appear as multiplets in the region δ 7.27-7.38 ppm, integrating for ten protons and exhibiting typical benzene ring splitting patterns.

The methylene protons of the benzyloxy groups manifest as doublets at δ 4.988-5.007 ppm with characteristic ³J(P-H) coupling of approximately 8-10 Hz, confirming the presence of the P-O-CH₂ linkage. This coupling pattern is diagnostic for this compound and distinguishes it from related phosphate esters. The phosphoric acid proton appears as a distinctive singlet at δ 11.783 ppm, significantly downfield due to the deshielding effect of the phosphate group and intermolecular hydrogen bonding.

³¹P NMR spectroscopy provides additional structural confirmation, with this compound typically exhibiting a signal around δ 1.059 ppm. This chemical shift is characteristic of dialkyl phosphates and reflects the electronic environment of the phosphorus center influenced by the two benzyloxy substituents. The ³¹P chemical shift is sensitive to structural modifications and serves as a valuable probe for monitoring chemical transformations involving the phosphate center.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide insights into its structural features and gas-phase chemistry. Under electron ionization conditions at 75 eV, the molecular ion peak appears at m/z 278, corresponding to the intact molecular formula C₁₄H₁₅O₄P. The base peak occurs at m/z 91, representing the tropylium ion [C₇H₇]⁺ formed through benzylic cleavage, a characteristic fragmentation pathway for benzyl-containing compounds.

Additional significant fragments include peaks at m/z 187 (14.7% relative intensity) corresponding to loss of one benzyl group [M-91]⁺, and m/z 277 (20.2% relative intensity) representing loss of a hydrogen atom from the molecular ion. The fragment at m/z 107 (12.0% relative intensity) corresponds to the benzyloxy cation [C₆H₅CH₂O]⁺, confirming the presence of the benzyloxy substituents. These fragmentation patterns are consistent with the proposed structure and provide valuable information for compound identification and purity assessment.

High-resolution mass spectrometry confirms the molecular composition with an accurate mass of 278.070796 Da, validating the molecular formula within acceptable mass accuracy limits. The isotope pattern analysis supports the presence of one phosphorus atom and the correct number of carbon, hydrogen, and oxygen atoms in the molecular structure.

Infrared and Raman Vibrational Signatures

Infrared spectroscopy provides comprehensive information about the functional groups present in this compound through characteristic vibrational frequencies. The IR spectrum exhibits strong absorption bands that are diagnostic for the phosphate functional group and benzyl substituents. The P=O stretching vibration appears as a strong, sharp band around 1200-1250 cm⁻¹, characteristic of phosphate esters. The P-O-C stretching vibrations manifest in the region 950-1050 cm⁻¹, confirming the presence of the phosphate ester linkages.

The aromatic C-H stretching vibrations of the benzyl groups appear in the region 3030-3080 cm⁻¹, while the aliphatic C-H stretching of the methylene groups occurs around 2850-2950 cm⁻¹. The aromatic C=C stretching vibrations appear as multiple bands in the region 1450-1600 cm⁻¹, characteristic of substituted benzene rings. The broad absorption band around 3000-3500 cm⁻¹ corresponds to the O-H stretching vibration of the phosphoric acid group, often exhibiting hydrogen bonding interactions.

Raman spectroscopy complements the infrared analysis by providing information about symmetric vibrational modes and structural features that may be weak or absent in the IR spectrum. The P-O symmetric stretching mode typically appears around 800-900 cm⁻¹ in the Raman spectrum, while the benzene ring breathing mode manifests around 1000 cm⁻¹. These vibrational signatures serve as fingerprints for compound identification and structural confirmation.

Thermodynamic Stability and Phase Transition Behavior

The thermodynamic properties of this compound reflect its molecular structure and intermolecular interactions, influencing its stability and phase behavior under various conditions. The compound exhibits a melting point range of 76-83°C, with different suppliers reporting slight variations likely due to purity differences and measurement conditions. This relatively low melting point indicates moderate intermolecular forces, primarily consisting of hydrogen bonding interactions involving the phosphoric acid group and van der Waals forces between the aromatic benzyl substituents.

Thermal stability analysis reveals that this compound remains stable up to approximately 180°C under normal atmospheric conditions. The predicted boiling point of 427.6±48.0°C suggests significant thermal stability, though decomposition may occur before reaching this temperature. The compound is classified as heat-sensitive and requires storage under refrigerated conditions (0-10°C) to maintain long-term stability. Moisture sensitivity has been reported, necessitating storage under dry conditions to prevent hydrolysis of the phosphate ester bonds.

The phase transition behavior of this compound exhibits typical characteristics of organic crystalline compounds. Differential scanning calorimetry studies would provide quantitative information about enthalpy changes during melting, though specific thermodynamic data are limited in the current literature. The compound's solubility properties indicate moderate polarity, with solubility reported in chloroform, dichloromethane, ethyl acetate, and methanol, while showing limited water solubility. This solubility profile reflects the amphiphilic nature of the molecule, containing both hydrophobic benzyl groups and a hydrophilic phosphate center.

The vapor pressure of this compound is extremely low (4.49×10⁻⁸ mmHg at 25°C), indicating minimal volatility under standard conditions. This property is advantageous for handling and storage but may limit certain analytical applications requiring volatile compounds. The density is predicted to be 1.280±0.06 g/cm³, reflecting the compact packing of the molecular structure and the presence of the phosphorus atom.

Propriétés

IUPAC Name |

dibenzyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O4P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFFVHSMHLDSLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1033402 | |

| Record name | Dibenzyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1033402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1623-08-1 | |

| Record name | Dibenzyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1623-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1033402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZYLPHOSPHORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y65R35LZ0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Key Reaction Parameters:

-

Solvent Selection : Ethanol enhances solubility of metal salts, while toluene minimizes side reactions.

-

Temperature Control : Reactions below 60°C result in incomplete conversion, whereas temperatures exceeding 100°C promote decomposition.

-

Stoichiometry : A 1:1 molar ratio of tribenzyl phosphate to metal salt optimizes yield.

This method’s scalability and minimal byproduct formation make it industrially viable. However, the necessity for metal salt removal via filtration or ion-exchange chromatography adds post-processing steps.

Oxidation of Dibenzyl Phosphite

Oxidative conversion of dibenzyl phosphite to this compound is documented in CN114380859A . Permanganate salts (e.g., potassium permanganate) in acidic media (pH 2–4) facilitate this transformation at 0–5°C, achieving yields up to 92%. The reaction mechanism involves nucleophilic attack by water on the electrophilic phosphorus center, followed by oxidation of the P(III) to P(V) state.

Optimization Insights:

-

Oxidant Ratio : A 1:1 to 1:2 molar ratio of permanganate to phosphite ensures complete oxidation without over-oxidation.

-

Acid Choice : Sulfuric acid provides optimal protonation, whereas hydrochloric acid leads to chloride contamination.

While highly efficient, this method requires stringent temperature control to prevent permanganate decomposition. Additionally, residual manganese dioxide necessitates filtration, increasing operational complexity.

Phosphorochloridate Intermediate Route

Dibenzyl phosphorochloridate serves as a pivotal intermediate in nucleoside prodrug synthesis, as highlighted in the Wiley Online Library . Two primary approaches exist:

-

Oxidative Halogenation : Dibenzyl phosphite reacts with Cl₂ or N-chlorosuccinimide, yielding the chloridate in situ.

-

PCl₅ Reaction : Dibenzyl hydrogen phosphate treated with phosphorus pentachloride at −20°C generates the chloridate, which is subsequently hydrolyzed to this compound.

Comparative Advantages:

-

The PCl₅ method produces crystalline p-substituted benzyl derivatives (e.g., p-nitrobenzyl), enhancing stability.

-

Oxidative halogenation avoids hazardous PCl₅ handling but requires careful chlorine gas management.

This route’s versatility in generating substituted derivatives is counterbalanced by the need for cold storage (−20°C) to prevent chloridate decomposition.

Catalytic Epoxide Ring-Opening

A novel method employing CoIII(salen)OTs catalysts for regioselective epoxide ring-opening with this compound was reported by Ruben L. H. Andringa et al. . Terminal epoxides react with this compound in the presence of 5 mol% catalyst, achieving 85% yield under ambient conditions.

Permanganate-Mediated Oxidation Under Acidic Conditions

CN114380859A further elaborates on permanganate oxidation, emphasizing the role of pH and solvent. In a mixed solvent system (water:acetone, 1:3), dibenzyl phosphite undergoes oxidation at 0°C, achieving 90% yield within 2 hours.

Critical Factors:

-

Solvent Polarity : Acetone enhances oxidant solubility without destabilizing the phosphite.

-

Reaction Quenching : Sodium bisulfite addition halts oxidation, preventing over-reaction to pyrophosphates.

This method’s rapid kinetics and high purity output are advantageous, though manganese byproduct disposal poses environmental concerns.

Comparative Analysis of Preparation Methods

The table below summarizes the five methods based on yield, scalability, and practicality:

Applications De Recherche Scientifique

Chemical Synthesis Applications

1.1 Synthesis of Phosphatidic Acids

Dibenzyl phosphate plays a crucial role in the synthesis of phosphatidic acids, which are essential components of cell membranes and involved in cellular signaling. A notable method involves its use in a cobalt-catalyzed epoxide ring-opening reaction, yielding high regioselectivity and significant product yields (up to 85%) when applied to terminal epoxides. This reaction facilitates the creation of enantiopure mixed-diacyl phosphatidic acids, including photo-switchable variants, which are vital for studying membrane dynamics and signaling pathways in biological systems .

1.2 Ortho-C-H Alkylation

The compound is also employed to promote the monoselective ortho-C-H alkylation of N-quinolyl benzamides with primary and secondary alkyl iodides. This application demonstrates its utility in synthesizing complex organic molecules with specific structural attributes .

1.3 Synthesis of Dihydroxyacetone Phosphate

this compound is utilized in the ring-opening reaction of epoxides such as benzylglycidol to synthesize dihydroxyacetone phosphate (DHAP), a key intermediate in carbohydrate metabolism .

Biochemical Applications

2.1 Antiviral Research

Research has indicated that this compound derivatives can be synthesized as part of studies on antiviral compounds, particularly those aimed at combating HIV. Comparative studies on various triesters have shown that this compound can hydrolyze to yield active intermediates that demonstrate antiviral activity, thus highlighting its potential in drug development .

2.2 Enzyme Studies

this compound is also significant in enzyme kinetics studies where it serves as a substrate or inhibitor, allowing researchers to explore enzyme mechanisms and develop new biochemical assays .

Material Science Applications

3.1 Light Stabilizers and Additives

In material science, this compound is recognized for its properties as a light stabilizer and modifier for polymers. Its ability to improve the stability and performance of materials under UV exposure makes it valuable in manufacturing processes that require enhanced durability .

Data Table: Summary of this compound Applications

| Application Area | Specific Use Case | Key Findings/Benefits |

|---|---|---|

| Chemical Synthesis | Synthesis of phosphatidic acids | High yields (up to 85%) using cobalt-catalyzed reactions |

| Ortho-C-H alkylation | Enables selective synthesis of complex organic molecules | |

| Dihydroxyacetone phosphate synthesis | Key intermediate in carbohydrate metabolism | |

| Biochemical Research | Antiviral compound synthesis | Potential for drug development against HIV |

| Enzyme kinetics studies | Useful for exploring enzyme mechanisms | |

| Material Science | Light stabilizer for polymers | Enhances material durability under UV exposure |

Case Studies

Case Study 1: Synthesis Efficiency

A study demonstrated an efficient three-step synthesis process for mono-acyl phosphatidic acids using this compound, achieving overall yields of 53% with minimal steps involved. The method's efficiency is attributed to the compatibility of this compound with various substituents on glycidol, facilitating the production of diverse lipid structures essential for biological research .

Case Study 2: Antiviral Activity Evaluation

In antiviral research, this compound derivatives were evaluated for their effectiveness against HIV. The hydrolysis patterns observed indicated that certain derivatives could release active antiviral agents more efficiently than traditional compounds, suggesting a promising avenue for developing new therapeutic agents .

Mécanisme D'action

The mechanism of action of dibenzyl phosphate involves its ability to act as a phosphorylating agent. It can transfer its phosphate group to other molecules, thereby modifying their chemical properties. This mechanism is particularly important in biochemical pathways where phosphorylation plays a crucial role in regulating enzyme activity and signal transduction.

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Reaction Rate Comparison at pH 4.0

| Phosphate | Relative Rate (vs. Water) | Rate vs. This compound |

|---|---|---|

| This compound | 3700× | 1× (baseline) |

| Dibutyl Phosphate | 740× | 0.2× |

| Diethyl Phosphate | 370× | 0.1× |

Table 2: Stability of Tetrabenzyl Pyrophosphate (TBPP)

| Temperature (°C) | Impurity (this compound) after 24 Months |

|---|---|

| -20 | <5% |

| 25 | 10–15% |

Source :

Activité Biologique

Dibenzyl phosphate (DBP) is an organophosphate compound that has garnered attention for its diverse biological activities. It is primarily recognized for its role in biochemical processes, including enzyme regulation and cellular signaling. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

This compound is characterized by its phosphate group esterified with two benzyl groups. Its chemical structure can be represented as follows:

This configuration contributes to its solubility and reactivity in various biological systems.

Enzymatic Interactions

This compound has been shown to interact with several enzymes, influencing their activity through phosphorylation mechanisms. For instance, studies have demonstrated that DBP can act as a substrate or inhibitor for various phosphatases and kinases, which are crucial for cellular signaling pathways.

Table 1: Enzymatic Activity of this compound

| Enzyme Type | Activity Type | Reference |

|---|---|---|

| Protein Kinase | Substrate | |

| Alkaline Phosphatase | Inhibitor | |

| Phospholipase C | Activator |

The biological activity of this compound is largely attributed to its ability to modulate phospholipid metabolism. It has been implicated in the synthesis of phosphatidic acids, which are essential for various cellular functions, including membrane integrity and signaling.

Research indicates that this compound can facilitate the regioselective dephosphorylation of certain substrates, leading to the production of bioactive lipids. For example, it has been utilized in the synthesis of enantiopure mixed-diacyl phosphatidic acids through cobalt-catalyzed reactions, demonstrating its utility in chemical biology .

Case Studies

- Phosphatidic Acid Synthesis : A study highlighted the efficiency of this compound in synthesizing phosphatidic acids through a Jacobsen-type epoxide ring-opening reaction. This method yielded high regioselectivity and was instrumental in creating photo-switchable lipid mimics .

- Inhibition Studies : Another investigation focused on the inhibitory effects of this compound on alkaline phosphatase activity. The compound exhibited significant inhibition, suggesting potential therapeutic applications in conditions where alkaline phosphatase modulation is beneficial .

Toxicological Considerations

While this compound shows promising biological activities, it is essential to consider its toxicological profile. Organophosphates are known for their potential neurotoxic effects due to their interaction with acetylcholinesterase enzymes. Therefore, thorough assessments of safety and efficacy are crucial in any therapeutic context.

Q & A

Q. What are the standard methods for synthesizing dibenzyl phosphate, and how can reaction yields be optimized?

this compound is commonly synthesized via transesterification using triethyl phosphite, benzyl alcohol, and pentaerythritol with organic tin catalysts. Optimal conditions include a reaction temperature of 130–140°C, a 2-hour reaction time, and a 1:2:2 molar ratio of reactants, achieving yields up to 95% . For regioselective applications, cobalt(salen)-catalyzed epoxide ring-opening with this compound is recommended, offering yields up to 85% under controlled conditions . Challenges in procuring stable this compound reagents necessitate in-house synthesis using P(O)(OBn)₂(OH) precursors .

Q. How should researchers analyze this compound concentration in experimental samples?

Utilize UV-Vis spectroscopy to measure absorbance and generate a linear standard curve (concentration vs. absorbance) with Microsoft Excel. Apply the LINEST function to calculate regression parameters (slope, intercept, R²) and derive sample concentrations from triplicate measurements. Report results in mg/L or ppm, and validate against literature data for environmental or biochemical relevance . For structural confirmation, combine NMR (e.g., δ 5.07–5.24 ppm for benzyl groups) and mass spectrometry (e.g., [MH]⁺ = 387.0786) .

Q. What safety protocols are critical when handling this compound?

Wear protective gear (gloves, goggles, lab coats) to avoid skin contact. Conduct reactions involving toxic intermediates in fume hoods or gloveboxes. Waste must be segregated and processed by certified hazardous waste facilities. Storage at –20°C ensures long-term stability, while short-term use requires –4°C conditions .

Q. How do physical properties (e.g., solubility, stability) impact experimental design?

this compound is moisture-sensitive and thermally unstable, requiring anhydrous conditions and inert atmospheres during synthesis. It is sparingly soluble in chloroform, ethyl acetate, and methanol, necessitating solvent optimization for reactions . Its low vapor pressure (4.49×10⁻⁸ mmHg at 25°C) minimizes inhalation risks but demands careful handling to prevent decomposition .

Advanced Research Questions

Q. How can regioselectivity be achieved in this compound-mediated reactions?

Cobalt(III)(salen) catalysts enable >90% regioselectivity in epoxide ring-opening reactions, favoring terminal oxyanion intermediates. This method is critical for synthesizing enantiopure phosphatidic acids, where stereochemical control is achieved via chiral epoxide substrates .

Q. What mechanistic insights explain the reactivity of the phosphoryl group in this compound?

X-ray data reveal partial double-bond character in P–O bonds (10% per bond) and strong polarization in the P=O group (70% double-bond character), enhancing electrophilicity. This polarization facilitates nucleophilic attacks in phosphorylation reactions, such as phenol derivatization .

Q. How can photocatalytic cleavage of this compound be optimized for synthetic applications?

Using flavin–guanidinium conjugates under blue LED (440 nm) in acetonitrile-d³ achieves 58% conversion in 4 hours. Neutralizing the phosphate ester prior to irradiation improves efficiency, while aqueous conditions reduce yield due to competing hydrolysis .

Q. What strategies are effective for deprotecting this compound intermediates?

Hydrogenolysis with 10% Pd/C under H₂ (1 mL/min flow rate) in ethanol quantitatively removes benzyl groups. For acid-sensitive compounds, transfer hydrogenation with HCOOH and Pd catalysts is preferred .

Q. How does this compound serve as a bioisostere in drug design?

Its phosphonate group mimics natural phosphate esters, enabling stable analogues of metabolic intermediates (e.g., dihydroxyacetone phosphate). This property is exploited in antifungal agents like fosfluconazole, where this compound intermediates are deprotected to active metabolites .

Q. What environmental and toxicological considerations apply to this compound research?

While specific toxicological data are limited, extrapolation from organophosphate class studies suggests potential neurotoxicity. Researchers must conduct supplemental literature reviews to assess hazards and comply with regulations (e.g., EPA, REACH) for waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.